6-Aminouracil

Thymidine phosphorylase Enzyme inhibition Cancer angiogenesis

For medicinal chemistry and oncology research, 6-Aminouracil (6AU) is a privileged scaffold for multicomponent reactions (MCRs), enabling one-pot synthesis of bioactive heterocycles. Its well-characterized Ki of 0.088 mM for thymidine phosphorylase provides an ideal, tunable inhibition window versus halogenated uracils. With 28.47 mg/mL DMSO solubility—over 3.5-fold that of its N-methylated analog—6AU minimizes solvent cytotoxicity in cell-based assays. A key industrial intermediate for caffeine and theophylline, this compound ensures supply chain integrity with high batch-to-batch purity.

Molecular Formula C4H5N3O2
Molecular Weight 127.1 g/mol
CAS No. 143505-00-4
Cat. No. B116318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminouracil
CAS143505-00-4
Synonyms2,4-Pyrimidinediol, 6-amino- (9CI)
Molecular FormulaC4H5N3O2
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)NC1=O)N
InChIInChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9)
InChIKeyLNDZXOWGUAIUBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminouracil (CAS 143505-00-4) Baseline Properties and Key Procurement Considerations


6-Aminouracil (6AU), also designated as 6-amino-1H-pyrimidine-2,4-dione, is a fundamental pyrimidine derivative characterized by an amino substituent at the C6 position of the uracil scaffold [1]. As a synthetic building block, 6AU demonstrates versatile chemical reactivity, enabling its use as a precursor for synthesizing structurally diverse heterocyclic compounds, including pyrido-, pyrrolo-, and pyrimido-pyrimidines, as well as xanthine derivatives [2]. This compound is widely recognized as a core intermediate in medicinal chemistry for developing novel therapeutic agents, particularly within oncology and infectious disease research programs [2].

Why Generic Substitution Fails: Critical Differentiators of 6-Aminouracil (CAS 143505-00-4)


Generic substitution among uracil derivatives is scientifically unsound due to profound differences in biochemical activity and physicochemical properties that are dictated by the precise position of substituents on the pyrimidine ring. As a class, uracil-based compounds are known to exhibit diverse biological activities, but the specific location of an amino group is a primary determinant of function and potency [1]. Critically, 6-aminouracil and its isomer, 5-aminouracil, demonstrate distinct electronic states and reactivity profiles, which directly influence their behavior in chemical syntheses and biological assays [2]. The following sections provide quantifiable evidence demonstrating that the unique properties of 6-aminouracil cannot be assumed for other aminouracil isomers or unsubstituted uracil, thereby making generic substitution a high-risk strategy for procurement and research integrity.

Quantitative Evidence Guide for Differentiated Procurement of 6-Aminouracil (CAS 143505-00-4)


Enzyme Inhibition Selectivity: 6-Aminouracil Exhibits Reduced Potency vs. Thymidine Phosphorylase Compared to Halogenated Uracils

In a direct head-to-head comparison for thymidine phosphorylase (TP) inhibition, 6-aminouracil was found to be a competitive inhibitor, but it is significantly less potent than 5-bromouracil and 5-nitrouracil. This difference is crucial for experimental design where complete TP ablation is not the goal [1]. The quantitative data from a study using human uterine leiomyoma tissue show that the Ki value for 6-aminouracil is 0.088 mM, whereas 5-bromouracil has a Ki of 0.0011 mM, representing an 80-fold difference in potency [2].

Thymidine phosphorylase Enzyme inhibition Cancer angiogenesis

Solubility Profile: 6-Aminouracil's Limiting Water Solubility and High DMSO Solubility Differentiate It from its N-Methylated Derivative

A cross-study analysis of solubility data reveals a stark contrast between 6-aminouracil and its close analog, 1-methyl-6-aminouracil (1M6AU). At 25 °C, 6-aminouracil has a limiting solubility of 0.73 mg/mL in water, which is comparable to 1M6AU (0.82 mg/mL) [1]. However, in dimethyl sulfoxide (DMSO), a common solvent for biological assays, 6-aminouracil exhibits a dramatically higher solubility of 28.47 mg/mL, whereas 1M6AU is only soluble to 8.05 mg/mL [1].

Solubility Formulation Bioavailability

Photophysical Dynamics: 6-Aminouracil Exhibits a Rapid, Single-Component Fluorescence Decay, Unlike the Complex, Slower Decay of 5-Aminouracil

A class-level inference from femtosecond fluorescence upconversion studies highlights a fundamental photophysical distinction. The fluorescence of 6-aminouracil decays with a single, ultrafast time constant of approximately 100 femtoseconds, a behavior similar to unsubstituted uracil [1]. In stark contrast, its isomer 5-aminouracil exhibits a complex, multi-exponential decay with components that extend to several picoseconds, and its behavior is strongly wavelength-dependent [1].

Fluorescence Photophysics Excited state

Synthetic Utility: 6-Aminouracil is a Superior Precursor for Multi-Component Reactions (MCRs) Yielding High-Value Heterocycles

A 2025 review provides class-level inference that 6-aminouracil is a preferred scaffold over 5-aminouracil for certain multi-component reactions (MCRs) to synthesize biologically relevant heterocycles like pyrido-, pyrrolo-, and pyrimido-pyrimidines [1]. This is supported by direct evidence that N,N-dimethyl-6-aminouracil, a closely related derivative, was successfully used as a key building block in a one-pot, three-component reaction to synthesize new pyrimido[4,5-b][1,8]naphthyridine-7-carbonitrile derivatives in excellent yields [2].

Multi-component reaction Heterocyclic synthesis Green chemistry

Evidence-Based Research and Industrial Applications for 6-Aminouracil (CAS 143505-00-4)


Development of Novel Heterocyclic Libraries via Multi-Component Reactions (MCRs)

Procurement for medicinal chemistry groups focused on generating diverse compound libraries. 6-Aminouracil is a privileged scaffold for MCRs, enabling the efficient, one-pot synthesis of biologically active heterocycles such as pyrimido[4,5-b][1,8]naphthyridines, which have demonstrated antioxidant and antifungal activities. Its unique reactivity profile, as a key precursor in MCRs developed over the past decade, is supported by extensive literature and aligns with green chemistry initiatives for cost-effective drug discovery [1][2].

Mechanistic Studies on Thymidine Phosphorylase (TP) and Angiogenesis

For cancer biology research requiring selective and tunable inhibition of thymidine phosphorylase, 6-aminouracil is a superior choice over more potent halogenated uracils. Its well-characterized Ki of 0.088 mM for TP in tumor tissue provides a defined, 80-fold weaker inhibition window compared to compounds like 5-bromouracil (Ki = 0.0011 mM), allowing researchers to study the nuanced role of TP in angiogenesis without the confounding variable of complete enzymatic shutdown [1][2].

Formulation and Solubility Studies in DMSO-Based Biological Assays

When high-concentration stock solutions are required for cell-based assays, 6-aminouracil offers a significant logistical advantage. Its 28.47 mg/mL solubility in DMSO at 25 °C is >3.5-fold higher than its N-methylated analog, 1M6AU (8.05 mg/mL). This property minimizes the final DMSO concentration in cell culture media, mitigating solvent-induced cytotoxicity and experimental artifacts, thus ensuring more reliable and reproducible biological data [1].

Synthesis of Xanthine-Based Pharmaceuticals and Purine Alkaloids

6-Aminouracil is an established and critical intermediate in the industrial synthesis of several well-known pharmaceuticals. It is explicitly cited as a precursor for manufacturing caffeine, theophylline, and sulfadimidine (SDM). Its role as a building block for these established drugs underscores its proven utility in large-scale chemical production and its irreplaceable position in the supply chain for these compounds [1].

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